2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-ethylphenyl)acetamide
Description
2-{[4-Amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-ethylphenyl)acetamide is a triazole-based acetamide derivative characterized by a pyridin-4-yl substituent on the triazole ring and a 3-ethylphenyl group on the acetamide moiety. Its molecular formula is C₁₈H₁₉N₇OS (calculated based on structural analogs in ), with a molecular weight of approximately 393.46 g/mol.
The thioether linkage (-S-) between the triazole and acetamide groups contributes to metabolic stability .
Properties
IUPAC Name |
2-[(4-amino-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(3-ethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6OS/c1-2-12-4-3-5-14(10-12)20-15(24)11-25-17-22-21-16(23(17)18)13-6-8-19-9-7-13/h3-10H,2,11,18H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGEXCXSMCOYFPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the core triazole structure. One common method involves the reaction of isonicotinic acid hydrazide with carbon disulfide in the presence of a base like potassium hydroxide (KOH). The resulting intermediate is then further reacted with ethylphenyl acetic acid chloride to introduce the ethylphenyl group.
Industrial Production Methods
In an industrial setting, the synthesis process may be optimized for large-scale production. This could involve the use of continuous flow reactors, which allow for better control of reaction conditions and improved safety. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the final product's purity.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The amino group can be oxidized to form a nitro group.
Reduction: : The nitro group can be reduced to an amine.
Substitution: : The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents like tin (Sn) and hydrochloric acid (HCl) are often used.
Substitution: : Electrophilic substitution reactions typically require strong acids like sulfuric acid (H2SO4).
Major Products Formed
Oxidation: : Formation of nitro derivatives.
Reduction: : Formation of amine derivatives.
Substitution: : Introduction of various substituents on the pyridine ring.
Scientific Research Applications
This compound has shown potential in various scientific research applications:
Chemistry: : Used as a building block for the synthesis of more complex molecules.
Biology: : Investigated for its biological activity, including antimicrobial and antiviral properties.
Medicine: : Potential use in drug development, particularly in the treatment of infections and inflammatory diseases.
Industry: : Employed in the production of advanced materials and chemical intermediates.
Mechanism of Action
The exact mechanism of action of this compound is not fully understood, but it is believed to interact with specific molecular targets and pathways. The triazole ring and amino group may play a role in binding to enzymes or receptors, leading to biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound is compared to structurally related 1,2,4-triazole acetamides with variations in substituents (Table 1). Key differences include:
Key Observations:
- Pyridine Positional Isomerism : Pyridin-4-yl (target compound) vs. pyridin-2-yl/3-yl analogs () alters electronic properties and binding affinity. Pyridin-4-yl’s linear geometry may enhance stacking interactions in biological targets .
- Substituent Effects on Activity : Electron-withdrawing groups (e.g., chloro in ) improve antimicrobial activity, while electron-donating groups (e.g., ethyl in the target) may enhance solubility but reduce potency .
- Anti-Exudative Activity : Furan-2-yl derivatives () exhibit superior anti-inflammatory effects compared to pyridinyl analogs, likely due to furan’s planar structure and hydrogen-bonding capacity .
Pharmacological Performance
- Antimicrobial Activity: N-(4-phenoxyphenyl) analogs () showed MIC values of 8–16 µg/mL against S. aureus and E. coli, while 3-ethylphenyl substitution (target) may reduce activity due to reduced electron-withdrawing effects .
- Anti-Inflammatory Potential: The 3-ethylphenyl group’s hydrophobicity may improve blood-brain barrier penetration compared to polar 4-phenoxyphenyl analogs .
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